molecular formula C18H23N3O4 B2437335 Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-26-9

Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2437335
CAS No.: 922095-26-9
M. Wt: 345.399
InChI Key: OLUWPYWYRQFVPM-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, including an ethoxypropylamino group, a phenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution Reactions:

    Esterification: The ethyl ester group can be introduced via esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate: This compound shares similar functional groups but has a different core structure.

    Ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates: These compounds have a thieno[2,3-d]pyrimidine core instead of a pyridazine ring.

Uniqueness

Ethyl 4-[(3-ethoxypropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and the pyridazine core

Properties

IUPAC Name

ethyl 4-(3-ethoxypropylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-24-12-8-11-19-15-13-16(22)21(14-9-6-5-7-10-14)20-17(15)18(23)25-4-2/h5-7,9-10,13,19H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWPYWYRQFVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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